A Technical Guide to N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine (4-ANPP-d5): Properties, Application, and Analytical Methodologies
A Technical Guide to N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine (4-ANPP-d5): Properties, Application, and Analytical Methodologies
Executive Summary
This technical guide provides an in-depth examination of N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine, commonly known as 4-ANPP-d5 or Despropionyl fentanyl-d5. As the stable isotope-labeled internal standard for 4-anilino-N-phenethylpiperidine (4-ANPP), this compound is indispensable for the accurate quantification of fentanyl precursors, metabolites, and impurities. The significance of 4-ANPP has grown in parallel with the global opioid crisis, as it is a key intermediate in the synthesis of fentanyl and its analogues, a metabolite of several of these analogues, and a frequent impurity in illicit preparations[1][2][3]. This guide details the chemical properties of 4-ANPP-d5, the principles of its application in isotope dilution mass spectrometry, a validated protocol for its use in a clinical research setting, and its critical role in forensic and drug development frameworks.
The Central Role of 4-ANPP and the Imperative for an Isotopic Standard
The Analytical Significance of 4-ANPP
4-Anilino-N-phenethylpiperidine (4-ANPP) is a compound of immense interest in forensic toxicology, clinical chemistry, and pharmaceutical analysis for three primary reasons[1][2][4]:
-
Synthetic Precursor: 4-ANPP is a direct intermediate in the widely recognized "Siegfried method" for synthesizing fentanyl and acetylfentanyl[2][4]. Its presence can indicate the synthetic route used in clandestine laboratories.
-
Metabolite: 4-ANPP is a known metabolite of several fentanyl analogues, including acetyl fentanyl, butyryl fentanyl, and furanyl fentanyl[1]. Its detection in biological matrices provides evidence of exposure to these parent compounds.
-
Process Impurity: Due to incomplete chemical purification during illicit manufacturing, 4-ANPP is often found as a contaminant in drug seizures containing fentanyl[1][2][3].
Given these roles, the accurate quantification of 4-ANPP is crucial for legal investigations, clinical diagnostics, and understanding opioid metabolism.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Quantitative analysis using mass spectrometry (MS), particularly when coupled with chromatographic separation (LC-MS or GC-MS), is susceptible to variations that can compromise accuracy. These variations arise from sample loss during extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance[5][6].
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard methodology to correct for these variables. The technique involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the earliest stage of preparation[7]. Because the SIL internal standard is chemically identical to the analyte, it experiences the same physical and chemical variations throughout the entire analytical process—from extraction to ionization[5][6]. The mass spectrometer, however, can differentiate the analyte from the SIL standard based on their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise concentration can be calculated, irrespective of sample loss or signal variability.
Rationale for Deuteration: Why 4-ANPP-d5 is the Preferred Standard
N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine (4-ANPP-d5) is the ideal internal standard for 4-ANPP. The five deuterium atoms on the N-phenyl ring provide a +5 Da mass shift, which is sufficient to prevent isotopic overlap with the natural isotope pattern of the unlabeled analyte while being small enough to ensure nearly identical chemical behavior[6].
Causality behind this choice:
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Co-elution: 4-ANPP-d5 has the same chromatographic retention time as 4-ANPP, ensuring that both compounds experience the same matrix effects at the point of elution into the mass spectrometer's ion source[7].
-
Equivalent Ionization Efficiency: The substitution of hydrogen with deuterium has a negligible effect on the compound's ionization properties, meaning both the analyte and the standard respond proportionally in the ion source[5][6].
-
Predictable Fragmentation: The fragmentation pattern in tandem mass spectrometry (MS/MS) is highly similar and predictable, allowing for the selection of specific, high-intensity ion transitions for both compounds.
Core Chemical and Physical Properties
The fundamental properties of 4-ANPP-d5 are critical for its proper handling, storage, and application in an analytical setting.
| Property | Value | Source(s) |
| Chemical Name | N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine | [8] |
| Common Synonyms | 4-ANPP-d5, Despropionyl fentanyl-d5, 4-Anilino-N-phenethylpiperidine-d5 | [1][9] |
| CAS Number | 1189466-15-6 | [1][8][10] |
| Molecular Formula | C₁₉H₁₉D₅N₂ | [1][8][10] |
| Molecular Weight | 285.44 g/mol | [1][8] |
| Appearance | Pale Brown Solid | [8] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |
| Storage | -20°C or 2-8°C Refrigerator | [1][8] |
| Shipping Condition | Ambient | [8] |
| Standard Formulation | 1 mg/mL solution in methanol | [1] |
Synthetic and Metabolic Context
Understanding the position of 4-ANPP within synthetic and metabolic pathways highlights the necessity for its precise measurement, for which 4-ANPP-d5 is the key analytical tool. The compound originates from the reductive amination of N-phenethyl-4-piperidinone (NPP) with aniline and serves as the final precursor before acylation to produce fentanyl or its analogues[2].
Experimental Protocol: Quantification of 4-ANPP in Whole Blood
This section provides a robust, self-validating protocol for the quantification of 4-ANPP in whole blood using 4-ANPP-d5 as an internal standard with LC-MS/MS.
Principle of the Method
Whole blood proteins are precipitated with acetonitrile. The deuterated internal standard (4-ANPP-d5) is added prior to precipitation to ensure it undergoes identical processing as the native analyte (4-ANPP). The resulting supernatant is diluted and injected into an LC-MS/MS system for analysis. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
4-ANPP certified reference material
-
4-ANPP-d5 certified reference material (e.g., 1 mg/mL in methanol)[1]
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Drug-free whole blood for calibrators and quality controls (QCs)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
Workflow Diagram
Step-by-Step Sample Preparation
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Prepare Working Solutions: Prepare calibrator and QC stock solutions from the 4-ANPP standard. Prepare a working internal standard (IS) solution of 4-ANPP-d5 (e.g., at 100 ng/mL in methanol).
-
Aliquoting: Into labeled 1.5 mL microcentrifuge tubes, pipette 100 µL of the appropriate matrix (blank blood, calibrator, QC, or unknown sample).
-
Internal Standard Spiking: Add 10 µL of the 4-ANPP-d5 working IS solution to every tube except the blank matrix tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The cold temperature and organic solvent cause proteins to denature and precipitate out of solution. This is a crucial clean-up step to prevent clogging of the LC system.
-
Mixing: Vortex each tube vigorously for 30 seconds to ensure complete mixing and efficient protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean tube or LC vial insert, avoiding disturbance of the protein pellet.
-
Dilution: Add 400 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid) to the supernatant. This step ensures the sample solvent is compatible with the mobile phase, leading to good peak shape during chromatography.
-
Injection: Inject 5 µL of the final solution onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Parameters
The following are typical starting parameters. Method development and validation are required for specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 50 x 2.1 mm, 2.6 µm | Provides good reversed-phase retention for this type of molecule. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves peak shape and ionization efficiency in positive mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Standard flow for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min | Separates the analyte from early-eluting matrix components. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is effective for polar molecules; positive mode is suitable for nitrogen-containing compounds. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Data Interpretation and System Validation
A trustworthy protocol is a self-validating one. The inclusion of calibrators and QCs allows for the continuous verification of the system's performance.
Mass Spectrometric Identification
MRM is used for definitive identification and quantification. A precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 4-ANPP | 281.2 | 188.1 | Quantifier transition |
| 4-ANPP | 281.2 | 105.1 | Qualifier transition for confirmation |
| 4-ANPP-d5 (IS) | 286.2 | 193.1 | Quantifier for the internal standard |
Note: Specific m/z values should be optimized on the instrument being used.
Ensuring Trustworthiness: Key Validation Parameters
To ensure the integrity of the results, the method must be validated according to established guidelines (e.g., ANSI/ASB Standard 036)[11]. Key parameters include:
-
Linearity: The calibration curve (analyte/IS ratio vs. concentration) must demonstrate a linear relationship (R² > 0.99) over the intended analytical range.
-
Accuracy & Precision: Low, medium, and high QCs, analyzed in replicate, must be within ±15% of their nominal value (accuracy) with a coefficient of variation (%CV) of <15% (precision)[12].
-
Limit of Detection (LOD) & Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified (meeting accuracy/precision criteria)[12].
-
Selectivity: The method must demonstrate a lack of interfering peaks at the retention time of the analyte in blank matrix samples.
-
Matrix Effect: Assessed to ensure that components of the biological matrix are not suppressing or enhancing the ionization of the analyte, a phenomenon corrected by the co-eluting 4-ANPP-d5[5][7].
Safety and Regulatory Status
Handling: Standard laboratory personal protective equipment (gloves, lab coat, safety glasses) should be used when handling 4-ANPP-d5 solutions. Work should be performed in a well-ventilated area.
Regulatory Information: The parent compound, 4-ANPP, is regulated as a Schedule II controlled substance in the United States[2][13]. However, analytical reference standards of 4-ANPP-d5 are typically sold in small quantities as a DEA-exempt chemical preparation, meaning a DEA registration is not required for purchase and use in a laboratory setting[1][9]. Users must comply with all local, state, and federal regulations.
Conclusion
N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine is a cornerstone analytical tool for modern forensic and clinical toxicology. Its chemical properties make it the ideal internal standard for the highly accurate and precise quantification of its non-deuterated counterpart, 4-ANPP, via isotope dilution mass spectrometry. As 4-ANPP is a critical precursor, metabolite, and impurity related to fentanyl and its analogues, the robust analytical methods enabled by 4-ANPP-d5 provide researchers and scientists with the trustworthy data needed to address the ongoing challenges of the opioid epidemic.
References
-
N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine. Pharmaffiliates. [Link]
-
4-ANPP-D5 | Certified Solutions Standards | Certified Reference Materials. Cerilliant. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories. [Link]
-
Selected examples of deuterated internal standards used in forensic... ResearchGate. [Link]
-
Quantitative Analysis of Fentanyl and Analogues in Whole Blood - QTRAP 4500 System. SCIEX. [Link]
-
4-ANPP. Wikipedia. [Link]
-
Analysis of Opioids Using Isotope Dilution With GC/MS/MS. American Laboratory. [Link]
-
N-phenyl-1-(2-phenylethyl)-4-piperidinamine. PubChem. [Link]
-
N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride. PubChem. [Link]
-
Development and Application of Analytical Methods for Fentanyl Analogs in Traditional and Alternative Matrices. Sam Houston State University. [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Scientific Innovation. [Link]
-
Targeted and untargeted analysis of fentanyl, its analogues and metabolites in hair by UHPLC-QTOF-HRMS/MS. IRIS-AperTO - UniTo. [Link]
-
LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub-Nanogram per Milliliter Concentrations. ACS Publications. [Link]
-
Investigation of the Prevalence of Fentanyl Analogs in a Drug Testing Population Using Liquid Chromatography Tandem Mass Spectrometry. CUNY Academic Works. [Link]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. PMC. [Link]
-
Emerging Synthetic Fentanyl Analogs. PMC. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 4-ANPP - Wikipedia [en.wikipedia.org]
- 3. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 4-ANPP-D5 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 10. scbt.com [scbt.com]
- 11. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-phenyl-1-(2-phenylethyl)-4-piperidinamine | C19H24N2 | CID 88890 - PubChem [pubchem.ncbi.nlm.nih.gov]
